molecular formula C5H7BO2S B8674987 3-Thenylboronic acid

3-Thenylboronic acid

Cat. No.: B8674987
M. Wt: 141.99 g/mol
InChI Key: JBWPAMVNJXDNOH-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds are recognized as highly important and versatile synthetic intermediates for the preparation of a wide range of organic molecules wikipedia.orgfishersci.se. Their prominence stems from several key advantages: they are generally stable, exhibit relatively low toxicity compared to other organometallic compounds, and tolerate a broad spectrum of functional groups fishersci.sefishersci.sealfa-chemistry.com. These properties make them safer and more efficient to handle in laboratory settings fishersci.se.

A cornerstone application of organoboron compounds is their role as nucleophilic coupling partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction fishersci.sealfa-chemistry.comfishersci.se. This reaction facilitates the efficient formation of new carbon-carbon bonds, which is crucial for building intricate molecular frameworks that are often challenging to synthesize via traditional methods fishersci.se. Beyond C-C bond formation, organoboron compounds are also instrumental in forming carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds through facile transformations wikipedia.org. Their utility extends to asymmetric synthesis, acid catalysis, and multicomponent reactions, finding broad applications in pharmaceutical and materials science fishersci.sefishersci.sefishersci.ca.

Overview of Thiophene-Boronic Acid Derivatives in Advanced Synthesis

The thiophene (B33073) moiety is a ubiquitous heterocyclic system found in numerous natural products, pharmaceuticals, and advanced materials, including highly conducting polymers alfa-chemistry.com. The synthetic importance of the thiophene ring has driven significant interest in its boronic acid derivatives. Thienylboronic acids were among the first heterocyclic boronic acids to be extensively studied, owing to their diverse applications alfa-chemistry.com.

While 2-thienylboronic acid can be readily synthesized, the preparation of its isomer, 3-thienylboronic acid (also known as 3-Thenylboronic acid), proved to be more challenging historically alfa-chemistry.com. Early synthetic routes for the 3-isomer, such as those involving 3-lithiothiophene, required very low temperatures to prevent isomerization to the 2-isomer alfa-chemistry.com. Despite these synthetic complexities, this compound and its derivatives have gained considerable attention for their unique reactivity profiles and their utility in advanced synthetic strategies.

Properties

Molecular Formula

C5H7BO2S

Molecular Weight

141.99 g/mol

IUPAC Name

thiophen-3-ylmethylboronic acid

InChI

InChI=1S/C5H7BO2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4,7-8H,3H2

InChI Key

JBWPAMVNJXDNOH-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CSC=C1)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Thenylboronic Acid and Its Derivatives

Established Synthetic Routes for Boronic Acids

The synthesis of boronic acids generally falls into three main categories, each offering distinct advantages and applicability depending on the substrate and desired functional group tolerance.

One of the earliest and still widely used methods for synthesizing arylboronic acids, including heterocyclic variants, involves the electrophilic trapping of organometallic intermediates with borate (B1201080) esters. This approach typically utilizes highly reactive organolithium or Grignard reagents. atamankimya.comamericanelements.comwikidata.orgfishersci.co.uk

The process generally begins with the generation of an organometallic species (e.g., an aryllithium or arylmagnesium halide) from an aryl halide through lithium-halogen exchange or direct insertion of magnesium. This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. wikidata.orgfishersci.co.ukamericanelements.comsigmaaldrich.comthieme-connect.comgoogle.com The reaction is typically performed at low temperatures (e.g., -78 °C for organolithium reagents) to minimize undesirable multiple additions of the organometallic species to the boron center, which could lead to borinic or borane (B79455) byproducts. americanelements.comwikidata.orggoogle.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid. wikidata.orgfishersci.ca While effective, this method can sometimes suffer from low yields, particularly when using Grignard reagents, and requires careful control of reaction conditions due to the high reactivity of the organometallic intermediates. atamankimya.com However, advancements such as the use of continuous flow chemistry have been shown to improve efficiency and suppress side reactions, enabling multigram scale synthesis with remarkable throughput. americanelements.com

Table 1: Common Borate Esters for Electrophilic Trapping

Compound NameChemical FormulaPubChem CID
Trimethyl borateC₃H₉BO₃8470
Triisopropyl borateC₉H₂₁BO₃21531

Metal-catalyzed borylation reactions represent a powerful and versatile class of methods for synthesizing organoboron compounds, allowing for the direct conversion of C-H or C-X (carbon-halogen) bonds into C-B bonds. fishersci.canih.govfishersci.canih.gov Palladium, iridium, rhodium, nickel, copper, and iron are among the transition metals commonly employed as catalysts in these transformations. fishersci.canih.govfishersci.ca

Palladium-catalyzed borylation of aryl and heteroaryl halides is a widely utilized and highly efficient method for preparing boronic esters. This method typically involves the cross-coupling of an aryl or heteroaryl halide with a boron source, often bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). wikidata.orgnih.govnih.govfishersci.canih.govwikipedia.org

Pinacolborane (HBpin) is often preferred as a boron source due to its lower cost and higher atom economy compared to bis(pinacolato)diboron. nih.govfishersci.ca The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the aryl or heteroaryl halide substrate. nih.govnih.gov Typical catalyst systems include palladium complexes with various phosphine (B1218219) ligands, such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene dichloropalladium(II)) or PdCl₂(CH₃CN)₂ in conjunction with ligands like P(t-Bu)₃ (tri-tert-butylphosphine). nih.govnih.govwikipedia.org The choice of ligand is crucial for achieving high efficiency and selectivity. wikipedia.org These reactions generally require a base, with inorganic bases like potassium carbonate or organic amine bases like triethylamine (B128534) being common choices. nih.govwikipedia.org

Table 2: Key Reagents in Palladium-Catalyzed Borylation

Compound NameChemical FormulaPubChem CID
PinacolboraneC₆H₁₃BO₂6364989
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄2733548
1,1'-Bis(diphenylphosphino)ferrocene dichloropalladium (II)C₃₄H₃₈Cl₂FeP₂Pd45074724
Tri-tert-butylphosphineC₁₂H₂₇P83681

Dialkoxyboranes, such as pinacolborane (HBpin) and neopentylglycolborane, serve as effective and atom-economical boron sources in metal-catalyzed borylation reactions. wikidata.orgfishersci.co.uksigmaaldrich.comnih.govsigmaaldrich.com These reagents are characterized by a B-H bond, allowing for hydroboration or direct borylation of C-X bonds. Neopentylglycolborane, another cyclic dialkoxyborane, has been explored for similar purposes in the synthesis of boronate esters and acids, including in nickel-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

Direct boronylation via aromatic C-H functionalization offers an atom-economical route to arylboronic acids by directly converting a C-H bond into a C-B bond, avoiding the need for pre-functionalized organic compounds. atamankimya.comamericanelements.comnih.gov This strategy often employs transition metal catalysts, with iridium-catalyzed C-H borylation being a prominent example. americanelements.comnih.govnih.gov

Iridium-catalyzed C-H borylation, developed by researchers such as Smith, Hartwig, Ishiyama, and Miyaura, allows for the efficient introduction of a dioxaborolanyl group (such as pinacolboronate) into aromatic and heteroaromatic compounds under mild conditions. nih.gov A notable feature of this method is its regioselectivity, which is often dictated by steric factors rather than electronic factors, distinguishing it from traditional electrophilic aromatic substitution reactions. nih.govnih.gov This allows for access to boronic acids that may be challenging to synthesize via other routes. americanelements.com

Metal-Catalyzed Borylation Strategies

Specific Protocols for the Synthesis of 3-Thenylboronic Acid

The synthesis of this compound, or (thiophen-3-yl)boronic acid, often leverages the established methodologies, with specific adaptations for the thiophene (B33073) ring system. A non-cryogenic protocol for the synthesis of substituted thienylboronic acids and esters has been developed, which is highly relevant to this compound. thieme-connect.comgoogle.com

One common approach involves a two-step process:

Halogen-Magnesium Exchange : This step involves the regiospecific generation of a Grignard reagent on the thiophene ring. For instance, starting from 2-bromo-3-iodothiophene (B1337472), a halogen-magnesium exchange can be performed at the 3-position, leading to a 3-thienylmagnesium intermediate. thieme-connect.comgoogle.com

Electrophilic Quenching/Borylation : The generated thienylmagnesium intermediate is then quenched with a boron electrophile, typically a borate ester (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic hydrolysis of the resulting boronate ester yields this compound. thieme-connect.com

Alternatively, palladium-catalyzed borylation of halothiophenes provides a direct route. For example, palladium-catalyzed borylation of 2,3-substituted halothiophenes with pinacolborane and P(t-Bu)₃ as a ligand for palladium has been successfully employed to produce thienylboronic acids and esters. thieme-connect.comgoogle.com This borylation protocol exhibits good functional group tolerance, although strongly electron-withdrawing substituents may decrease the stability of the resulting thienylboronic acids and esters. thieme-connect.com

Table 3: Precursors for this compound Synthesis

Compound NameChemical FormulaPubChem CID
2,3-Dibromothiophene (B118489)C₄H₂Br₂S76590
2-Bromo-3-iodothiopheneC₄H₂BrIS10935115

Regioselective Synthesis of Substituted Thienylboronic Acids

The thiophene ring, being a π-electron-excessive heterocycle, generally favors electrophilic substitution and metalation at the α-positions (2- and 5-positions) due to the electronegativity of the sulfur atom. researchgate.net However, for the synthesis of 3-substituted thienylboronic acids, specific strategies are required to achieve regioselectivity at the β-position (3-position).

Halogen-Magnesium Exchange Protocols

Halogen-magnesium exchange reactions have emerged as a powerful tool for the regioselective synthesis of functionalized aryl and heteroaryl magnesium compounds, which can then be quenched with electrophiles to form desired products, including boronic acids. researchgate.netacs.org This method allows for the introduction of electrophiles regiospecifically. For instance, a non-cryogenic protocol has been developed for the synthesis of 2-substituted 3-thienylboronic acids and esters, as well as 3-substituted 2-thienylboronic acids and esters. In this protocol, electrophiles were introduced regiospecifically at the 2-position of 2,3-dibromothiophene and at the 3-position of 2-bromo-3-iodothiophene via halogen-magnesium exchange. Subsequent palladium-catalyzed borylation of the resulting halothiophenes with pinacolborane and P(t-Bu)₃ as a ligand for palladium yielded the desired boronic acids or esters. acs.orgnih.gov

The use of "turbo-Grignard reagents" like iPrMgCl·LiCl significantly enhances the rate of bromine- and iodine-magnesium exchange, broadening the scope of this reaction. researchgate.net This technique has extended the range of accessible functionalized heteroaryl magnesium compounds, including those bearing sensitive functional groups such as esters, nitriles, iodides, imines, nitro groups, hydroxyl groups, and even boronic esters. researchgate.net

The formation of 3-thienyllithium, a precursor to 3-thienylboronic acid, was first reported in 1974 by Gronowitz. This procedure involved a metal-halogen exchange reaction between 3-bromothiophene (B43185) and butyllithium (B86547) in a polar solvent like diethyl ether at -70 °C. It was observed that the 3-isomer readily equilibrated to the 2-isomer as the temperature was raised to 0 °C, leading to a product mixture. thieme-connect.com

Directing Group Effects in Regioselective Functionalization

Directing groups play a crucial role in achieving regioselectivity in metalation and subsequent functionalization reactions. The presence of a directing group can complex with the exchange reagent, thereby directing the halogen-magnesium exchange reaction to a specific site. For example, in the synthesis of certain dibromoimidazole derivatives, an ethoxy group acted as a directing group, complexing with iPrMgBr and directing the exchange reaction to produce a stable Grignard reagent. researchgate.net

In the context of C-H functionalization, ruthenium(II)/palladium(0) dual catalysis has been employed for the regioselective C-H diarylation of five-membered heterocyclic derivatives, including thiophenes. This methodology achieves regioselectivity through the sequential use of two metal catalysts within a single vessel. A ruthenium(II)-catalyzed C3 arylation is assisted by an azine directing group, followed by a palladium(0)-catalyzed C-H functionalization at the C5-position of the heterocycle. The position of the nitrogen atom within the azine moiety has a noticeable effect on the efficiency of the ruthenium-catalyzed arylation. acs.org

Stability Considerations in this compound Synthesis

The stability of thienylboronic acids and their esters is an important consideration during their synthesis and subsequent applications. Research indicates that while borylation protocols generally tolerate a range of functional groups, the presence of strongly electron-withdrawing substituents can decrease the stability of the resulting thienylboronic acids and esters. researchgate.netacs.orgnih.govresearchgate.net This suggests that the electronic nature of substituents on the thiophene ring can significantly impact the robustness of the boronic acid moiety.

Poly-3-thienylboronic acid, a new conducting polymer synthesized by electrochemical polymerization from 3-thienylboronic acid, has demonstrated the formation of highly stable thin polymer films on gold electrodes through the use of an adhesive self-assembled monolayer. kobv.de This indicates that while the monomeric boronic acid's stability can be affected by electron-withdrawing groups, its polymeric form can exhibit good stability under specific conditions.

Polymerization of 3 Thenylboronic Acid: Synthesis and Characterization of Poly 3 Thenylboronic Acid

Electrochemical Polymerization Techniques

Electrochemical polymerization is a widely employed method for synthesizing poly-3-thenylboronic acid, enabling the formation of polymer films directly on electrode surfaces fishersci.no16streets.comnih.gov. This technique offers control over film growth and properties.

Film Formation: Thin Films, Free-Standing Films, and Nanoparticles

Poly-3-thenylboronic acid can be synthesized in various forms through electrochemical methods, including thin films, free-standing polymer films, and polymeric nanoparticles nih.gov. Thin films of PThBA have been successfully synthesized electrochemically on gold surfaces 16streets.com. Morphological investigations using scanning electron microscopy (SEM) have revealed that the polymer layer forms a highly flexible film, typically around 110 nm thick, composed of grains ranging from 60 to 120 nm in size nih.gov.

Table 1: Morphological Characteristics of Electrodeposited Poly-3-Thenylboronic Acid Films

CharacteristicValueReference
Film Thickness110 nm nih.gov
Grain Size60–120 nm nih.gov

Electropolymerization Conditions and Optimization

The electrochemical synthesis of poly-3-thenylboronic acid typically involves specific conditions to achieve optimal polymerization. The monomer, 3-thenylboronic acid, is commonly dissolved in a mixture of boron trifluoride diethyl etherate (BFEE) and acetonitrile (B52724) (ACN) fishersci.no16streets.comnih.gov. A common solvent ratio is 90% BFEE and 10% acetonitrile (v/v) fishersci.no16streets.comnih.govcenmed.com. Ditetrabutylammonium perchlorate (B79767) (DTBP) is frequently used as a supporting electrolyte, often at a concentration of 50 mM 16streets.comcenmed.com.

Polymerization is often achieved through potential cycling, for instance, from -0.2 V to +1.8 V versus an Ag/AgCl reference electrode 16streets.com. Potentiostatic electropolymerization, maintaining a constant potential, has also been performed at +1.5 V in the same solution fishersci.no. A typical scan rate for cyclic voltammetry during electropolymerization is 100 mV/s cenmed.com.

Table 2: Typical Electropolymerization Conditions for Poly-3-Thenylboronic Acid

ParameterCondition/ValueReference
Monomer Concentration0.05 M or 50 mM this compound fishersci.no16streets.comnih.govcenmed.com
Solvent Mixture90% Boron trifluoride diethyl etherate (BFEE), 10% Acetonitrile (ACN) (v/v) fishersci.no16streets.comnih.govcenmed.com
Supporting Electrolyte50 mM Ditetrabutylammonium perchlorate (DTBP) 16streets.comcenmed.com
Potential Range (Cyclic Voltammetry)-0.2 V to +1.8 V vs. Ag/AgCl 16streets.com
Potentiostatic Potential+1.5 V fishersci.no
Scan Rate100 mV/s cenmed.com

Cyclic Voltammetry Studies of Electropolymerization

Cyclic voltammetry (CV) is a crucial technique for monitoring the electropolymerization process of this compound. During CV, the appearance and growth of oxidative and reductive peaks in successive cycles indicate the formation and growth of the polymer film on the electrode surface fishersci.nonih.govcenmed.com. For instance, polymerization of thiophene (B33073) derivatives typically occurs at potentials ranging from 1.6 V to 1.8 V fishersci.ca. An increase in the first anodic peak during consecutive cycling, particularly at higher monomer concentrations, serves as an indicator of polymer film growth fishersci.ca.

Enzymatically Catalyzed Oxidative Polymerization for Nanoparticle Synthesis

Beyond electrochemical methods, nanoparticles of polymerized this compound can also be synthesized through enzymatically catalyzed oxidative polymerization. This approach involves the direct polymerization of monomers in situ using an oxidizing agent nih.gov. Horseradish peroxidase (HRP) is commonly employed as the enzyme, with hydrogen peroxide (H2O2) serving as the oxidant nih.gov.

The reaction is typically conducted in a neutral or slightly acidic aqueous solution nih.gov. Following polymerization, any unreacted residues, by-products, and low molecular weight polymer fractions can be effectively removed through dialysis against water and subsequent centrifugation nih.gov. Enzymatic polymerization offers several advantages, including the ability to perform reactions under mild conditions concerning temperature, pressure, and pH, and often results in high selectivity sigmaaldrich.com.

Structural Elucidation and Morphological Characterization of Poly-3-Thenylboronic Acid

Poly-3-thenylboronic acid is characterized by a conductive polythiophene backbone, specifically functionalized with boronic acid groups 16streets.com. It has been proposed that the electrochemically synthesized PThBA possesses a linear structure fishersci.no.

Spectroscopic Analysis: NMR, UV-VIS Spectroscopy

Spectroscopic techniques are essential for confirming the structure and understanding the properties of poly-3-thenylboronic acid.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, providing detailed information about the types of hydrogen and carbon environments within a compound fishersci.atfishersci.fimpg.de. Both 1D and 2D NMR spectra (e.g., ¹H NMR, ¹³C NMR) are utilized for comprehensive characterization of molecular structures mpg.de. While general applications of NMR for polymer and boronic acid-containing polymer characterization are well-established rmreagents.comnih.govuni.lu, specific NMR data for poly-3-thenylboronic acid would be crucial for its complete structural assignment.

UV-VIS Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study compounds that absorb light in the UV or visible regions of the electromagnetic spectrum, providing insights into the conjugation of double bonds and electronic transitions within the molecule fishersci.atfishersci.nl. Optical spectra of poly-3-thenylboronic acid have been investigated under varying potentials and pH conditions nih.gov.

A notable characteristic of PThBA is its strong negative solvatochromic effect nih.gov. Furthermore, potential cycling induces a reversible electrochromic effect, causing the polymer film to change color from red to blue at potentials exceeding +0.7 V fishersci.nocenmed.com. At a pH of 7.4, increasing the potential leads to a decrease in the absorption band at 480 nm and a corresponding increase in the absorption band at 810 nm, with an isosbestic point observed at 585 nm nih.gov. The binding of sorbitol to the polymer at a fixed electrode potential results in an increase in absorbance in the shortwave band and a decrease in the longwave band, with this effect being dependent on both the electrode potential and pH fishersci.nonih.gov.

Table 3: UV-Vis Spectroscopic Characteristics of Poly-3-Thenylboronic Acid

CharacteristicDescription/ValueConditionsReference
Solvatochromic EffectStrong negative solvatochromic effect- nih.gov
Electrochromic EffectReversible color change from red to bluePotentials > +0.7 V fishersci.nocenmed.com
Absorption Band (Decrease)480 nmpH 7.4, increasing potential nih.gov
Absorption Band (Increase)810 nmpH 7.4, increasing potential nih.gov
Isosbestic Point585 nmpH 7.4, increasing potential nih.gov
Sorbitol Binding EffectIncrease in shortwave absorbance, decrease in longwave absorbanceFixed electrode potential, pH-dependent fishersci.nonih.gov

Microscopic and Particle Analysis: STEM, NTA, DLS, SEM

The morphological and structural characteristics of Poly-3-Thenylboronic Acid have been investigated using various microscopic and particle analysis techniques, including Scanning Electron Microscopy (SEM), Nanoparticle Tracking Analysis (NTA), and Dynamic Light Scattering (DLS). While specific data for STEM were not found in the provided context, the other techniques offer insights into the polymer's physical form.

Scanning Electron Microscopy (SEM) SEM studies have revealed that electrochemically synthesized Poly-3-Thenylboronic Acid can form highly flexible films. These films have been observed to have a thickness of approximately 110 nm, with distinct grains ranging in size from 60 to 120 nm. researchgate.net SEM images have also been utilized to visualize polymer films deposited on Indium Tin Oxide (ITO) electrodes, providing visual evidence of their morphology. researchgate.net

Nanoparticle Tracking Analysis (NTA) and Dynamic Light Scattering (DLS) Poly-3-Thenylboronic Acid can be synthesized in the form of polymeric nanoparticles. kobv.de NTA and DLS are instrumental techniques for characterizing such nanoparticles in liquid suspensions. NTA directly tracks individual particles, enabling the determination of number-weighted particle size, concentration, and zeta-potential. This method offers advantages over DLS, particularly for polydisperse samples, by providing higher resolution size distribution. nih.govcoriolis-pharma.commerkel.co.il DLS, on the other hand, measures the hydrodynamic size and polydispersity of particles by analyzing the fluctuations of scattered light intensity over time. unchainedlabs.comusp.orghoriba.com It is particularly effective for submicron particles, including those less than a nanometer. horiba.com The decay rate of the autocorrelation function in DLS data is directly related to particle size, with faster decays indicating smaller particles. horiba.com

Electrochemical Properties and Conductivity Studies of Poly-3-Thenylboronic Acid

Poly-3-Thenylboronic Acid is recognized as a new conducting polymer, deriving its conductive properties from its polythiophene backbone, which is functionalized with chemosensitive boronic acid groups. researchgate.netresearchgate.netmdpi.comresearchgate.net

Conductivity Studies The electrical conductivity of Poly-3-Thenylboronic Acid has been a subject of detailed investigation. At room temperature, the electrical conductivity of poly(3-thiophene boronic acid) has been reported to be 2.0 × 10⁻⁹ S/cm, with an associated activation energy of 0.17 eV. researchgate.net Other studies have indicated conductivity values for boronic acid-containing polymer thin films in the range of 10⁻⁴ to 10⁻⁷ S m⁻¹. researchgate.net The mechanism of charge transport in the semiconductor region of this polymer is attributed to a hopping process within localized states. researchgate.net A notable characteristic is the influence of pH on the polymer's conductivity; deprotonation of the boronic acid groups at alkaline pH leads to a decrease in conductivity. mdpi.com Furthermore, the binding of diol-containing compounds to Poly-3-Thenylboronic Acid can result in a significant increase in its electrical resistance. kobv.de

Electrochemical Properties The electrochemical synthesis of Poly-3-Thenylboronic Acid typically involves electropolymerization, often monitored by cyclic voltammetry, which displays characteristic oxidative and reductive peaks indicating the polymer's formation. researchgate.netresearchgate.netresearchgate.net A prominent electrochemical property of Poly-3-Thenylboronic Acid is its strong and reversible electrochromic effect. Upon potential cycling, the polymer film undergoes a color transition from red in its uncharged state to dark blue in its charged state, typically at potentials exceeding +0.7 V. researchgate.netresearchgate.net This electrochromic behavior is quantified by an optical contrast of 37.35% and a coloring efficiency of 241.40 cm² C⁻¹ at a wavelength of 661 nm. researchgate.net

The pKa value of Poly-3-Thenylboronic Acid is observed to shift towards a more acidic range upon polymerization. While the monomer, this compound, has a pKa of 8.1, the pKa of the polymer film is reported to be less than 7. nih.gov The direct optical band gap of poly(3-thiophene boronic acid) has been determined to be 1.92 eV, and the width of its localized states is 0.36 eV. researchgate.net These electrical and optical characteristics suggest that Poly-3-Thenylboronic Acid functions as an organic semiconductor. researchgate.net

Key Properties of Poly-3-Thenylboronic Acid

PropertyValueReference
Film Thickness (SEM)110 nm researchgate.net
Grain Size (SEM)60–120 nm researchgate.net
Room Temperature Electrical Conductivity2.0 × 10⁻⁹ S/cm researchgate.net
Activation Energy0.17 eV researchgate.net
Conductivity Range (Thin Film)10⁻⁴ – 10⁻⁷ S m⁻¹ researchgate.net
Direct Optical Band Gap1.92 eV researchgate.net
Width of Localized States0.36 eV researchgate.net
Optical Contrast (Electrochromic)37.35% researchgate.net
Coloring Efficiency (at 661 nm)241.40 cm² C⁻¹ researchgate.net
Polymer pKa< 7 nih.gov
Monomer pKa (this compound)8.1 nih.gov

Applications of 3 Thenylboronic Acid in Advanced Organic Synthesis

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction, discovered by Akira Suzuki and Norio Miyaura in 1979, is a cornerstone of modern organic synthesis. It involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid, boronic ester, or trifluoroborate salt) with an organic halide or pseudohalide (e.g., triflate) under basic conditions to form a new carbon-carbon single bond rsc.orgnobelprize.orgwikipedia.org. This reaction is widely employed in the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls, and has found extensive applications in the pharmaceutical industry due to its versatility, mild reaction conditions, and functional group tolerance wikipedia.orgnih.govresearchgate.netmit.edunih.gov.

Ligand Design and Catalyst Optimization in Suzuki-Miyaura Coupling

Ligand design is paramount for optimizing palladium catalysts in Suzuki-Miyaura coupling reactions, influencing catalyst reactivity, stability, and selectivity nih.govscirp.orgmdpi.comyonedalabs.combeilstein-journals.org. Ligands are typically designed to be electron-rich and spatially bulky to facilitate key steps in the catalytic cycle scirp.orgmdpi.com. Electron-rich ligands, such as phosphine (B1218219) ligands, enhance the electron density at the metal center, thereby promoting the oxidative addition step, especially for less reactive electrophiles like aryl chlorides nobelprize.orgwikipedia.orgnih.govscirp.orgmdpi.com. Spatially bulky ligands increase orbital overlap on the metal, which aids in reductive elimination scirp.orgmdpi.com.

Various types of ligands are employed, including phosphine ligands (e.g., triphenylphosphine, tricyclohexylphosphine, Buchwald-type ligands) and N-heterocyclic carbene (NHC) ligands wikipedia.orgscirp.orgmdpi.comacs.org. NHC ligands, in particular, are known for being more electron-rich and bulky than phosphines, contributing to the stabilization of the active Pd(0) catalyst mdpi.com. Recent advancements in ligand design have focused on developing catalysts that allow for lower catalyst loadings (e.g., down to 0.001 mol% with SPhos ligand), milder reaction conditions, and improved chemoselectivity wikipedia.orgacs.org. Catalyst optimization also involves careful selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), base, and solvent system, which can include biphasic organic-water mixtures or even water-only conditions, offering economic and safety advantages nobelprize.orgwikipedia.orgnih.govresearchgate.netscirp.orgmdpi.comyonedalabs.com.

Application of 3-Thenylboronic Acid in Cross-Coupling Reactions

This compound, a thiophene-derived boronic acid, is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing thienyl-containing organic compounds. Thiophene (B33073) derivatives are important motifs in various fields, including materials science and pharmaceuticals.

Research has demonstrated the successful application of this compound in forming carbon-carbon bonds with various coupling partners, often achieving good to high yields. For instance, in the synthesis of C3,C6-Diaryl 7-Azaindoles, a 3-thienyl group was successfully incorporated at the C6 position with an 81% yield through a one-pot Suzuki-Miyaura cross-coupling procedure acs.org.

Another notable application involves the micellar Suzuki cross-coupling reaction between thiophenes and anilines in water and under air, utilizing 3-thienyl boronic acid as a coupling partner mdpi.com. This method achieved excellent isolated yields and fast reaction kinetics under mild conditions. The coupling of 3-bromoaniline (B18343) with 3-thienyl boronic acid, for example, yielded the corresponding thienyl-aniline product in 94% yield within 15 minutes at room temperature mdpi.com.

The following table illustrates representative examples of this compound's application in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility and efficiency of this coupling partner:

ElectrophileBoronic AcidCatalyst SystemConditions (Solvent, Base, Temp, Time)ProductYield (%)Reference
3-BromoanilineThis compoundPd(dtbpf)Cl₂Micellar (Kolliphor EL), Room Temp, 15 min3-(thiophen-3-yl)aniline94 mdpi.com
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineThis compoundPd-catalyzedOne-pot procedureC3-phenyl and C6-(3-thienyl)-7-azaindole derivative81 acs.org

These examples underscore the utility of this compound in constructing complex molecular architectures with high efficiency, contributing significantly to advanced organic synthesis.

Synthesis of Functionalized Thiophene Derivatives

This compound plays a crucial role in the synthesis of diverse functionalized thiophene derivatives, primarily through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between this compound and various organic halides or pseudohalides, leading to the creation of more complex thiophene-containing structures. For instance, Suzuki-Miyaura reactions involving 3-thiopheneboronic acid with a range of (hetero)aryl chlorides, bromides, and triflates have been shown to proceed efficiently at mild temperatures (room temperature or 40 °C) with short reaction times, yielding desired products in excellent yields. nih.gov

These reactions typically involve a palladium catalyst and a base, enabling the cross-coupling of the organoboron species with an organohalide. wikipedia.orglibretexts.org The ability to couple this compound with functionalized aryl and heteroaryl substrates is highly desirable for the synthesis of pharmaceutical and agrochemical candidates, natural products, and advanced materials. nih.gov

Alternatives to Boronic Acids in Suzuki-Miyaura Coupling (e.g., Organotrifluoroborates)

Organotrifluoroborates, with the general formula [RBF₃]⁻, represent a significant alternative to boronic acids, boronate esters, and organoboranes in Suzuki-Miyaura and other transition metal-catalyzed cross-coupling reactions. acs.orgnih.govwikipedia.org They are often considered "protected boronic acids" due to their enhanced stability. wikipedia.org

Table 1: Comparison of Boronic Acids and Organotrifluoroborates in Suzuki-Miyaura Coupling

FeatureBoronic Acids (RB(OH)₂)Organotrifluoroborates (K[RBF₃])
Stability Susceptible to protodeboronation, exist in equilibrium with anhydrides. nih.govmdpi.comnih.govTolerant of air and moisture, less prone to protodeboronation. wikipedia.orgwikipedia.org
Handling Can be waxy solids, difficult to purify. acs.orgEasy to handle and purify. wikipedia.orgwikipedia.org
Functional Group Tolerance Limited, problematic for certain reagents. acs.orgStable toward numerous problematic reagents, allows manipulation of remote functional groups. acs.orgnih.gov
Mechanism Directly participate in transmetalation. acs.orgHydrolyze in situ to the corresponding boronic acid. wikipedia.org

Organotrifluoroborates offer several advantages: they are tolerant of air and moisture, are easy to handle and purify, and are less prone to protodeboronation compared to aryl boronic acids. wikipedia.orgwikipedia.org Their trifluoroborate moiety is stable towards various reagents that often pose problems for other boron species, allowing for the manipulation of remote functional groups while preserving the carbon-boron bond. acs.orgnih.gov In the Suzuki-Miyaura coupling, organotrifluoroborates typically hydrolyze in situ to the corresponding boronic acid, effectively serving as a robust precursor. wikipedia.org

Another class of alternatives includes N-methyliminodiacetic acid (MIDA) boronates. These compounds are highly stable to benchtop storage, compatible with chromatography, and can be easily hydrolyzed under mild conditions to liberate the corresponding boronic acids, offering distinct advantages in the preparation and utilization of organoborane building blocks. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the widely utilized Suzuki-Miyaura coupling, boronic acids, including this compound, can potentially participate in a range of other transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, crucial for synthesizing pharmaceuticals and materials. eie.gr

Common transition metals employed as catalysts in these reactions include palladium, which is the most common, but also nickel, iron, cobalt, ruthenium, copper, and silver have been investigated. wikipedia.orgmdpi.comrsc.org While this compound is predominantly associated with Suzuki-Miyaura coupling, its nature as an organoboronic acid suggests its potential in other related transformations where boronic acids are generally employed. For instance, aryl boronic acids and their esters can also serve as substrates in transition metal-catalyzed addition reactions. cuny.edu The development of new synthetic methodologies often integrates these highly efficient reactions in sequential or tandem fashions to access novel compounds. cuny.edu

Role as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile and important building block in the synthesis of complex organic molecules. Boronic acids are broadly recognized as tremendously useful building blocks in organic synthesis due to their ability to facilitate the formation of new carbon-carbon bonds and their compatibility with various functional groups. nih.govresearchgate.netboronmolecular.com

The strategic incorporation of this compound into synthetic routes allows for the construction of intricate molecular architectures, particularly those incorporating the thiophene ring system. The synthesis of complex molecules, critical in fields such as pharmaceuticals, agriculture, and materials science, heavily relies on the availability and reactivity of such organic building blocks. boronmolecular.com

The stability and reactivity profiles of boronic acids and their derivatives, like organotrifluoroborates, make them suitable for multi-step synthetic pathways. For example, the use of stable boronic acid surrogates, such as MIDA boronates, has significantly expanded the ability to reliably prepare complex boronic acid building blocks from simpler starting materials through multi-step syntheses. nih.gov Furthermore, the compatibility of free boronic acid building blocks in multicomponent reactions has enabled the creation of large and diverse libraries of complex small molecules, underscoring their utility in drug discovery and chemical space exploration. researchgate.netnih.gov

The application of this compound as a building block is instrumental in convergent synthesis strategies, where smaller, functionalized fragments are coupled to form larger, more complex targets. This approach is vital for efficiency and complexity control in modern organic chemistry.

Catalytic Roles of Boronic Acids in Organic Transformations

Organoboron Acids as Lewis Acid Catalysts

Organoboron acids are recognized as stable and versatile Lewis acid catalysts in organic synthesis. The catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, enabling it to accept a pair of electrons from a Lewis base. This interaction activates the substrate, facilitating a wide range of chemical reactions. The boronic acid (BA) group, in principle, can interact with Lewis bases, forming boronate anions.

However, specific studies detailing the application and efficacy of 3-Thenylboronic acid as a Lewis acid catalyst for the organic transformations outlined below are not prominently featured in the scientific literature. While its structure is analogous to other catalytically active arylboronic acids, dedicated research to characterize its specific Lewis acidity and catalytic performance in these reactions is not available.

Catalysis of Dehydration and Condensation Reactions

Boronic acids have emerged as effective catalysts for dehydration and condensation reactions, which involve the formation of a larger molecule from smaller units with the concurrent elimination of a small molecule, typically water. The catalytic cycle generally involves the reversible formation of covalent bonds between the boronic acid and hydroxyl groups of the substrates. This activation facilitates the subsequent bond formation and dehydration.

Despite the established role of other boronic acids in promoting such reactions, a review of available literature reveals no specific studies or documented examples where this compound has been employed as a catalyst for dehydration or condensation reactions.

Application in Amidation Reactions

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation, and boronic acids have been identified as valuable catalysts to facilitate this process under milder conditions, avoiding the need for stoichiometric activating agents. The proposed mechanism involves the activation of the carboxylic acid through the formation of an acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.

While various arylboronic acids have been successfully utilized as catalysts in amidation reactions, there is a lack of specific research findings or reports on the application of this compound for this purpose.

Mechanistic Insights and Reactivity Studies of 3 Thenylboronic Acid

Investigations into Boron Activation and Transmetalation Processes

3-Thenylboronic acid, like other organoboronic acids, plays a crucial role as a coupling partner in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. The general mechanism of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. americanelements.comalfa-chemistry.comnih.gov

In this catalytic cycle, the boronic acid must undergo activation, typically facilitated by a base. This activation step is critical as it enhances the polarization of the organic ligand on the boron atom, thereby promoting the subsequent transmetalation step. indiamart.com The transmetalation process involves the transfer of the organic group from the activated boronic acid to the palladium(II) center, forming a new carbon-palladium bond. Studies suggest that transmetalation often proceeds via a tetracoordinate boronate intermediate, which involves a palladium-oxygen-boron (Pd-O-B) linkage. nih.gov Following transmetalation, reductive elimination occurs, leading to the formation of the desired carbon-carbon bond and regenerating the palladium(0) catalyst, thus completing the catalytic cycle. americanelements.comalfa-chemistry.comnih.gov this compound participates in these established mechanistic pathways as an organoboron reagent in Suzuki-Miyaura coupling reactions. epa.gov

Affinity Studies with Diol-Containing Compounds

This compound functions effectively as a receptor for compounds containing diol moieties. The interaction between boronic acids and diols is characterized by the formation of reversible covalent bonds, specifically five- and six-membered cyclic boronate esters in aqueous solutions. wikipedia.orgnih.govuni.lu Investigations have shown that TBA exhibits strong binding affinities, particularly with polyols such as sorbitol and fructose (B13574). wikipedia.orgnih.gov The binding characteristics of this compound are remarkably similar to those of phenylboronic acid (PBA), a well-studied boronic acid derivative. wikipedia.orgnih.govamericanelements.com

Isothermal Titration Calorimetry (ITC) for Binding Characterization

Isothermal Titration Calorimetry (ITC) is a highly effective technique employed for the comprehensive thermodynamic characterization of the affinity properties of this compound with various analytes. wikipedia.orgnih.gov Detailed ITC studies have been conducted to quantify the binding of sorbitol and fructose to TBA. For instance, typical titration conditions involve a solution of 0.5 mM TBA in the calorimetric cell and 25 mM of the diol compound (e.g., sorbitol or fructose) in the titration syringe, often at a pH of 7.4. wikipedia.orgnih.gov These measurements reveal the binding enthalpy and binding constants, providing insights into the energetics of the interaction.

pH Dependence of Binding Constants

The pH of the solution is a critical factor influencing the binding affinity of this compound to diol-containing compounds. wikipedia.orgnih.gov As the pH increases within the range of 5.5 to 10.6, a notable rise in both the binding enthalpy and the binding constant is observed. wikipedia.orgnih.gov For example, the binding constant for sorbitol can increase to approximately 8400 L/mol, and for fructose to about 3400 L/mol, with increasing pH. wikipedia.orgnih.gov

The dependence of the binding constant on pH typically exhibits an inflection point around pH 7.6, indicating a significant change in binding behavior around this neutrality. wikipedia.orgnih.govamericanelements.com This pH dependency is attributed to the equilibrium between the neutral trigonal boronic acid and its anionic tetrahedral boronate form. It is primarily the tetrahedral boronate anion that reacts with diols, leading to the formation of cyclic boronate esters. wikipedia.orgnih.gov The optimal pH for such boronic acid-diol interactions generally lies between pH 7 and 9. uni.lu

Table 1: Representative Binding Constants of this compound with Diols at Varying pH

AnalytepH RangeBinding Constant (L/mol) - TrendKey ObservationSource
Sorbitol5.5–10.6Increases to ~8400 L/molInflection point at pH 7.6, pronounced increase in 7.4–9.2 range. wikipedia.orgnih.gov
Fructose5.5–10.6Increases to ~3400 L/molInflection point at pH 7.6, saturation observed at higher pH. wikipedia.orgnih.gov

Influence of Redox State on Receptor Affinity

A distinctive feature of this compound is its electrochemical activity, which provides a mechanism for externally controlling its receptor affinity. wikipedia.orgnih.govamericanelements.com Studies have demonstrated that the affinity of TBA for diol-containing compounds can be influenced by its redox state. This effect has been shown through the presence of varying ratios of ferro/ferricyanide, which modulate the redox potential of the system. wikipedia.orgnih.govamericanelements.com This capability to control receptor affinity electrochemically suggests that this compound holds promise for the development of smart chemical sensors with tunable receptor properties. wikipedia.orgnih.govamericanelements.com

Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

The interactions of this compound, particularly in its polymeric form (poly-3-thienylboronic acid), with biological macromolecules have been investigated. Research indicates that the presence of human serum albumin (HSA) can increase the affinity of poly-3-thienylboronic acid for diol-containing compounds. americanelements.com This finding highlights the potential for this compound-based materials in biomedical applications, particularly in the development of sensors for biological analytes. fishersci.ca

Mechanistic Understanding of Polymerization Processes

This compound possesses the unique characteristic of being electrochemically active, enabling its polymerization to form highly conducting polymer films, known as poly-3-thienylboronic acid (PThBA). americanelements.comfishersci.ca The electropolymerization process is typically monitored by techniques such as cyclic voltammetry, which reveals growing oxidative and reductive peaks with each successive cycle, indicative of polymer film growth. americanelements.com Electrochemically synthesized PThBA is proposed to have a linear structure. americanelements.com

The resulting poly-3-thienylboronic acid films retain the boronic acid moieties, which impart sensitivity and affinity for saccharides and other diol-containing compounds. americanelements.comfishersci.ca This property is exploited in the fabrication of conductometric sensors, where the binding of diol-containing compounds to the PThBA film leads to a significant increase in its electrical resistance. americanelements.comfishersci.ca Furthermore, the redox activity inherent to conducting polymers, where different redox states exhibit distinct affinity properties, is a key principle underlying the design of advanced chemical sensors based on PThBA. fishersci.ca The development of such materials contributes to novel chemosensing concepts, including virtual sensor arrays with electrically controllable receptor affinity. fishersci.ca

Advanced Research Perspectives and Methodological Developments

Development of Novel Analytical Methods for Poly-3-Thenylboronic Acid

The characterization of poly-3-thenylboronic acid (PThBA) is crucial for understanding its properties and optimizing its performance in various applications. Researchers have employed a suite of analytical techniques to probe the structure, morphology, and behavior of PThBA, particularly in its nanoparticle form.

Spectroscopic and Microscopic Characterization: Enzymatically synthesized PThBA has been characterized using UV-vis spectroscopy and ¹H NMR to confirm its chemical structure. researchgate.net The morphology and size of PThBA nanoparticles are typically investigated using scanning electron microscopy (SEM). researchgate.net

Particle Size and Surface Charge Analysis: Dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA) are employed to determine the particle size distribution and concentration of PThBA nanoparticles in suspension. researchgate.net The surface charge and stability of these nanoparticles are assessed by measuring their ζ-potential over a wide pH range. These measurements have revealed the presence of acidic groups on the nanoparticle surface. researchgate.net

Advanced Microscopy Techniques: Wide-field surface plasmon resonance microscopy (WF-SPRM) represents a cutting-edge technique for studying chemosensitive nanoparticles like PThBA at the single-particle level. This method allows for the real-time monitoring of individual nanoparticles adsorbed on a surface, providing insights into their response to changes in pH and their binding interactions with analytes such as saccharides. researchgate.net

Table 1: Analytical Methods for Poly-3-Thenylboronic Acid Nanoparticles

Analytical Technique Information Obtained Reference
UV-vis Spectroscopy Confirmation of chemical structure and study of conformational changes researchgate.net
¹H NMR Elucidation of chemical structure researchgate.net
Scanning Electron Microscopy (SEM) Morphology and size of nanoparticles researchgate.net
Dynamic Light Scattering (DLS) Particle size distribution researchgate.net
Nanoparticle Tracking Analysis (NTA) Particle concentration and size distribution researchgate.net
ζ-Potential Measurement Surface charge and stability of nanoparticles researchgate.net
Wide-field Surface Plasmon Resonance Microscopy (WF-SPRM) Real-time monitoring of single nanoparticle interactions and responses researchgate.net

Integration into Chemosensing Platforms and Sensor Arrays

The inherent ability of the boronic acid moiety to reversibly bind with diols makes 3-thenylboronic acid and its polymer ideal candidates for chemosensing applications, particularly for the detection of saccharides and other biologically relevant molecules. nih.govnih.gov

Conductometric Sensors: Thin films of PThBA can be electrochemically synthesized on gold electrode surfaces to fabricate conductometric sensors. nih.gov These sensors have demonstrated sensitivity to various diol-containing compounds, including glucose, fructose (B13574), and sorbitol. nih.govresearchgate.net The conductivity of the PThBA film changes upon binding with these analytes, and this response can be modulated by varying the electrode potential, allowing for electrically controlled affinity. nih.govresearchgate.net

Fluorescence Chemosensor Arrays: Boronic acid derivatives are also utilized in the development of fluorescence-based chemosensor arrays. frontiersin.orgnih.gov While not specific to this compound, the principle is applicable. These arrays consist of multiple cross-reactive boronic acid-based probes that exhibit changes in their fluorescence signals upon interacting with different analytes. frontiersin.orgbohrium.com By analyzing the pattern of fluorescence changes across the array using techniques like linear discriminant analysis (LDA), it is possible to distinguish between multiple analytes, such as various anions or saccharides. frontiersin.orgnih.govmdpi.com This approach leverages differential binding affinities to create a unique "fingerprint" for each analyte. mdpi.com

Table 2: Chemosensing Applications of this compound and its Polymer

Sensing Platform Analyte Principle of Detection Reference
Conductometric Sensor Glucose, Fructose, Sorbitol, Ethylene Glycol Change in conductivity of PThBA film upon diol binding nih.gov
Fluorescence Chemosensor Array (general principle) Anions (Fluoride, Acetate, Oxalate, etc.), Saccharides Pattern of fluorescence changes across multiple boronic acid probes frontiersin.orgnih.govmdpi.com

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms involving boronic acids. rsc.orglodz.pl These theoretical investigations provide detailed insights into the energetics and geometries of transition states and intermediates, which are often difficult to study experimentally.

Mechanism of Boronic Acid-Diol Interaction: DFT calculations have been used to explore the reaction pathways between boronic acids and diols. rsc.org These studies help in understanding the kinetics and mechanism of boronate ester formation, which is the fundamental process in boronic acid-based sensing. Calculations can model the influence of different substituents on the reactivity of the boronic acid. rsc.org For instance, it has been shown that electronegative groups can enhance the reactivity of the boronic acid form, while electropositive groups can increase the reactivity of the boronate ion form. rsc.org

Elucidating Suzuki-Miyaura Cross-Coupling: Computational studies have also been applied to understand the mechanism of the Suzuki-Miyaura cross-coupling reaction, a key application of arylboronic acids. nih.gov DFT calculations can help to identify critical features for the efficient transfer of the organic group from boron to the palladium catalyst, such as the ability to create a vacant coordination site on the palladium atom and the nucleophilicity of the carbon atom bonded to boron. nih.gov

Investigating Other Reaction Mechanisms: DFT methods are also employed to study other reactions involving boronic acid derivatives, such as asymmetric 1,4-additions and [3+2] cycloaddition reactions. researchgate.netnih.gov These computational studies can predict reaction feasibility, stereoselectivity, and the nature of the transition states (concerted vs. stepwise). nih.govrsc.org

Innovations in Continuous Flow Synthesis for this compound Applications

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and enhanced scalability. sci-hub.semdpi.com This technology is increasingly being applied to the synthesis of boronic acids and their derivatives.

Flow Synthesis of Arylboronic Esters: Microreactor flow systems have been developed for the preparation of arylboronic esters, which are versatile intermediates in organic synthesis. rsc.org These systems allow for the use of organolithium chemistry with precise control over reaction time and temperature, enabling the synthesis of boronic esters with electrophilic functional groups that might be incompatible with batch conditions. sci-hub.sersc.org

Integration with Cross-Coupling Reactions: A key innovation is the integration of boronic acid synthesis with subsequent reactions, such as the Suzuki-Miyaura cross-coupling, in a single continuous flow process. mdpi.comrsc.org This "flash chemistry" approach can significantly improve efficiency by telescoping multiple synthetic steps. acs.org Flow systems utilizing packed-bed reactors with heterogeneous palladium catalysts have also been developed for Suzuki-Miyaura reactions, facilitating catalyst recycling and product purification. mdpi.comacs.org

Scale-up and Industrial Applications: Continuous flow technology has been successfully scaled up for the multigram and even kilogram-scale production of boronic acids. sci-hub.seorganic-chemistry.org Simple and robust flow setups using commercially available equipment can achieve high throughput, making this technology attractive for both academic research and industrial manufacturing of pharmaceuticals and other fine chemicals. organic-chemistry.org

Q & A

Q. How do steric and electronic effects of this compound influence its binding affinity in sensor applications?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to simulate interactions with target analytes (e.g., diols). Validate with fluorescence quenching assays or surface plasmon resonance (SPR) to quantify binding constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.